molecular formula C34H33NO16 B12761336 D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- CAS No. 146877-08-9

D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-

Cat. No.: B12761336
CAS No.: 146877-08-9
M. Wt: 711.6 g/mol
InChI Key: BAPLCDADJPBLHC-FVWPOHCESA-N
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Chemical Reactions Analysis

BMS-181532 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BMS-181532 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

BMS-181532 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of antibiotics. In biology, it serves as a tool for investigating the mechanisms of antifungal activity. In medicine, BMS-181532 is explored for its potential therapeutic applications in treating fungal infections. Additionally, it has industrial applications in the development of new antifungal agents and the study of microbial fermentation processes .

Mechanism of Action

The mechanism of action of BMS-181532 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately causing cell death. The molecular targets of BMS-181532 include enzymes such as β-glucan synthase and chitin synthase, which are essential for the formation of the fungal cell wall .

Comparison with Similar Compounds

BMS-181532 is similar to other antifungal antibiotics such as pradimicin and benanomicin. it is unique in its specific activity against a broad spectrum of pathogenic fungi and its production through directed biosynthesis using Actinomadura sp. AB1236. Other similar compounds include BMS-986122, which is a selective positive allosteric modulator of the μ-opioid receptor, and BMS-986235, which is an FPR2 agonist with cardioprotective effects .

Properties

CAS No.

146877-08-9

Molecular Formula

C34H33NO16

Molecular Weight

711.6 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H33NO16/c1-9-4-15-21(27(42)18(9)32(46)35-16(8-36)33(47)48)20-13(26(41)31(15)51-34-30(45)29(44)23(38)10(2)50-34)7-14-22(28(20)43)25(40)12-5-11(49-3)6-17(37)19(12)24(14)39/h4-7,10,16,23,26,29-31,34,36-38,41-45H,8H2,1-3H3,(H,35,46)(H,47,48)/t10-,16-,23+,26+,29+,30-,31+,34+/m1/s1

InChI Key

BAPLCDADJPBLHC-FVWPOHCESA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

Origin of Product

United States

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